molecular formula C10H10O3 B1434652 (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid CAS No. 1909288-33-0

(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid

Cat. No.: B1434652
CAS No.: 1909288-33-0
M. Wt: 178.18 g/mol
InChI Key: LDZRHXKNIDKRBY-DTWKUNHWSA-N
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Description

(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid is a cyclopropane derivative with a hydroxyphenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. The Kulinkovich reaction, which involves the reaction of carboxylate esters with alkylmagnesium halides in the presence of titanium(IV) isopropoxide, is also an efficient method for preparing cyclopropane derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropane ring provides conformational rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts conformational rigidity and distinct chemical properties compared to other hydroxyphenyl derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZRHXKNIDKRBY-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 2
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 3
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 4
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 5
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 6
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid

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